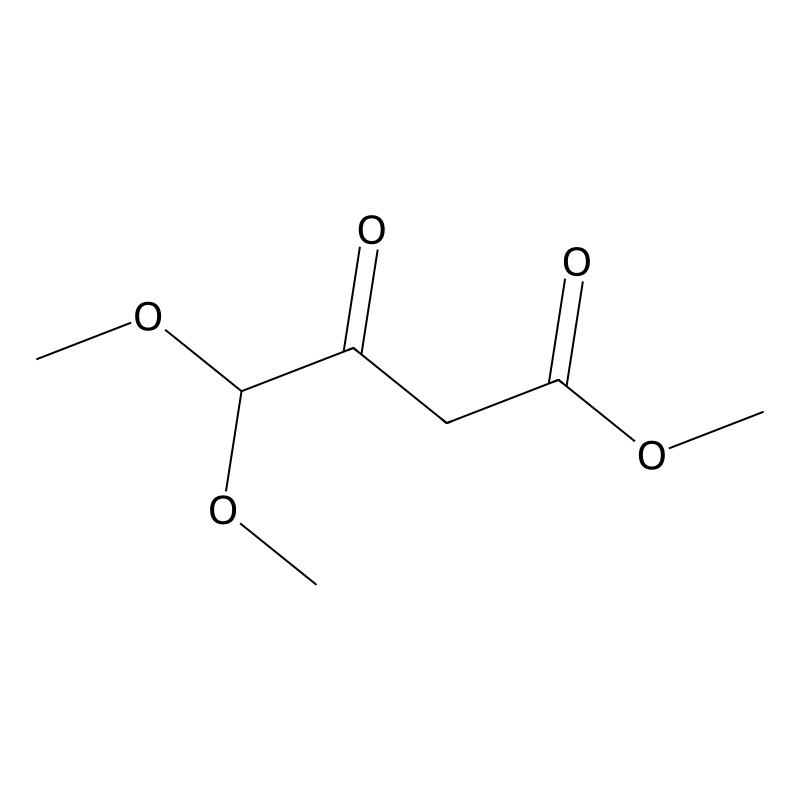Methyl 4,4-dimethoxy-3-oxobutanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis:
Methyl 4,4-dimethoxy-3-oxobutanoate, also known as methyl 4,4-dimethoxy-3-oxovalerate, can be synthesized through various methods. One common approach involves the Claisen condensation of dimethyl malonate with sodium methoxide and methyl formate, followed by acidification. [Source: Sigma-Aldrich product page, ]
Applications:
The specific research applications of Methyl 4,4-dimethoxy-3-oxobutanoate are still being explored, but it holds potential in several areas:
- Organic synthesis: This compound can serve as a building block for the synthesis of more complex molecules due to its reactive ketone and ester functional groups. For instance, it can be used in the preparation of heterocyclic compounds, which are essential in various pharmaceutical and material science applications. [Source: Molport product page, ]
- Medicinal chemistry: The presence of the methoxy and keto groups suggests potential for this compound to interact with biological targets relevant to disease states. However, further research is needed to explore its specific therapeutic potential and any associated safety concerns.
Methyl 4,4-dimethoxy-3-oxobutanoate is a methyl ester derivative of 4,4-dimethoxy-3-oxobutanoic acid. It features two methoxy groups attached to the fourth carbon and a keto group at the third carbon position. The compound has a molar mass of approximately 176.17 g/mol and exhibits a density of about 1.1 g/cm³ . Its boiling point is reported to be around 239.7 °C at atmospheric pressure .
- Esterification: It can react with alcohols to form new esters.
- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield the corresponding acid.
- Condensation Reactions: The compound can undergo condensation reactions with amines or other nucleophiles to form amides or other derivatives.
These reactions highlight its utility in organic synthesis for creating more complex molecules.
Methyl 4,4-dimethoxy-3-oxobutanoate can be synthesized through several methods:
- Direct Esterification: Reacting 4,4-dimethoxy-3-oxobutanoic acid with methanol in the presence of an acid catalyst.
- Acylation Reactions: Using acyl chlorides in the presence of alcohols can also yield the desired ester.
- Multi-step Synthesis: Starting from simpler precursors such as dimethoxyacetaldehyde followed by oxidation and esterification steps.
These methods provide flexibility depending on available starting materials and desired purity levels.
Methyl 4,4-dimethoxy-3-oxobutanoate has several notable applications:
- Intermediate in Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
- Research Tool: Its derivatives may be used in biological research to study enzyme interactions or metabolic pathways.
- Flavoring Agent: Some esters are utilized in food chemistry for flavor enhancement.
While direct interaction studies specifically for methyl 4,4-dimethoxy-3-oxobutanoate are sparse, compounds with similar structures often undergo extensive interaction profiling in drug discovery contexts. These studies typically assess binding affinities to various receptors or enzymes, which could provide insights into potential therapeutic uses.
Several compounds share structural similarities with methyl 4,4-dimethoxy-3-oxobutanoate. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4,4-dimethoxy-3-oxopentanoate | C8H14O5 | One additional carbon chain compared to the target compound. |
| Ethyl 4,4-dimethoxy-3-oxobutanoate | C8H16O5 | Ethyl group instead of a methyl group; may alter solubility and reactivity. |
| Methyl 3-hydroxybutanoate | C5H10O3 | Lacks the dimethoxy groups but has similar functional groups; used in metabolic studies. |
These compounds illustrate variations in chain length and functional groups that can significantly affect their chemical behavior and biological activity.








